REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.C([Li])CCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.Cl>C1COCC1>[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[B:18]([OH:23])[OH:19]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
53.16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
43.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the filtrate in vacuo at ambient temperature
|
Type
|
DISSOLUTION
|
Details
|
the residue was partially dissolved in diethyl ether
|
Type
|
CUSTOM
|
Details
|
triturated with hexane
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC2=CC=CC=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.64 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |